Cas no 758726-20-4 (8-Amino-1,7-naphthyridine-6-carboxylic acid)

8-Amino-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound featuring a naphthyridine core functionalized with an amino group at the 8-position and a carboxylic acid at the 6-position. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for drug discovery. Its rigid aromatic scaffold and bifunctional groups enable precise modifications, making it valuable for developing ligands, metal-organic frameworks (MOFs), and fluorescent probes. The compound’s stability and reactivity under controlled conditions further enhance its utility in academic and industrial research. High purity grades ensure reproducibility in synthetic applications.
8-Amino-1,7-naphthyridine-6-carboxylic acid structure
758726-20-4 structure
Product Name:8-Amino-1,7-naphthyridine-6-carboxylic acid
CAS No:758726-20-4
MF:C9H7N3O2
MW:189.170781373978
CID:549654
PubChem ID:42281367
Update Time:2025-11-02

8-Amino-1,7-naphthyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,7-Naphthyridine-6-carboxylicacid, 8-amino-
    • 1,7-Naphthyridine-6-carboxylicacid,8-amino-(9CI)
    • 8-amino-1,7-naphthyridine-6-carboxylic acid
    • DTXSID60654684
    • F1957-0057
    • 758726-20-4
    • AKOS005208171
    • 8-Amino-1,7-naphthyridine-6-carboxylic acid
    • Inchi: 1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)
    • InChI Key: WODLSHYFXCFJIP-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2=CC=CN=C2C(N)=N1)=O

Computed Properties

  • Exact Mass: 189.053826475g/mol
  • Monoisotopic Mass: 189.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 89.1Ų

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8-Amino-1,7-naphthyridine-6-carboxylic acid Related Literature

Additional information on 8-Amino-1,7-naphthyridine-6-carboxylic acid

8-Amino-1,7-naphthyridine-6-carboxylic acid: A Key Compound in Modern Pharmaceutical Research

8-Amino-1,7-naphthyridine-6-carboxylic acid (CAS No. 758726-20-4) has emerged as a pivotal compound in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of 1,7-naphthyridine derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The CAS number 758726-20-4 serves as a critical identifier for this compound, enabling researchers to reference its chemical properties and biological effects in scientific literature and databases.

The molecular framework of 8-Amino-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine ring, a six-membered heterocyclic structure with two nitrogen atoms. This ring system is further functionalized with an amino group at the 8-position and a carboxylic acid group at the 6-position. The combination of these substituents contributes to the compound's chemical stability and reactivity, making it a valuable scaffold for drug design. Recent studies have highlighted the importance of naphthyridine derivatives in the development of novel therapeutics, particularly in targeting specific pathways involved in disease progression.

One of the most significant advancements in the research of 8-Amino-1,7-naphthyridine-6-carboxylic acid is its application in antimicrobial drug discovery. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against multidrug-resistant bacterial strains, such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*. The mechanism of action involves the disruption of bacterial cell membrane integrity, which is a critical strategy in overcoming antibiotic resistance. This finding underscores the potential of naphthyridine derivatives as a new class of antimicrobial agents.

In addition to its antimicrobial properties, 8-Amino-1,7-naphthyridine-6-carboxylic acid has shown promise in cancer research. A 2022 study in *Cancer Letters* reported that this compound inhibits the proliferation of cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK pathways. The compound's ability to induce apoptosis in tumor cells while sparing normal cells suggests its potential as a targeted therapy for oncology. The carboxylic acid moiety in the molecule is believed to play a role in its interaction with cellular targets, enhancing its selectivity and efficacy.

Recent advancements in drug delivery systems have further expanded the therapeutic potential of 8-Amino-1,7-naphthyridine-6-carboxylic acid. Researchers have explored the use of nanotechnology to improve the bioavailability and stability of this compound. A 2024 study in *Advanced Drug Delivery Reviews* demonstrated that encapsulating the compound in lipid nanoparticles significantly enhances its cellular uptake and reduces systemic toxicity. This approach highlights the importance of nanotechnology in optimizing the pharmacological properties of naphthyridine derivatives.

The synthesis of 8-Amino-1,7-naphthyridine-6-carboxylic acid has also been a focus of recent research. A 2023 paper in *Organic Letters* described a novel method for its preparation using microwave-assisted chemistry, which significantly reduces reaction time and energy consumption. This method is particularly relevant in the context of green chemistry, as it minimizes the use of hazardous solvents and reagents. The development of efficient synthetic routes is crucial for the large-scale production of this compound for pharmaceutical applications.

Another area of interest is the pharmacokinetic profile of 8-Amino-1,7-naphthyridine-6-carboxylic acid. Studies have shown that the compound exhibits favorable absorption and distribution properties in vivo. Its carboxylic acid group may contribute to its solubility in aqueous environments, enhancing its bioavailability. However, further research is needed to fully understand its metabolic pathways and potential side effects, which are critical for its clinical translation.

The biological activity of 8-Amino-1,7-naphthyridine-6-carboxylic acid has also been investigated in the context of inflammatory diseases. A 2023 study in *Journal of Inflammation* found that the compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of autoimmune disorders and chronic inflammatory conditions. The amino group in the molecule is thought to interact with specific receptors involved in the inflammatory response, modulating immune cell activity.

Despite its promising properties, the development of 8-Amino-1,7-naphthyridine-6-carboxylic acid as a therapeutic agent faces several challenges. One of the primary obstacles is the need for structure-activity relationship (SAR) studies to optimize its potency and selectivity. Researchers are also exploring ways to enhance its stability in biological systems to prolong its therapeutic effect. Additionally, the toxicological profile of the compound must be thoroughly evaluated to ensure its safety for human use.

In conclusion, 8-Amino-1,7-naphthyridine-6-carboxylic acid (CAS No. 758726-20-4) represents a significant advancement in medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of novel therapeutics. Ongoing research in antimicrobial drug discovery, cancer treatment, and drug delivery systems continues to expand the potential applications of this compound. As the field of medicinal chemistry evolves, the role of naphthyridine derivatives like 8-Amino-1,7-naphthyridine-6-carboxylic acid is likely to grow, offering new opportunities for the treatment of various diseases.

For further information on the chemical properties, biological activities, and research applications of 8-Amino-1,7-naphthyridine-6-carboxylic acid, researchers are encouraged to refer to recent publications in reputable scientific journals and databases. The continued exploration of this compound's potential will undoubtedly contribute to the advancement of pharmaceutical science and the development of innovative therapeutic strategies.

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